molecular formula C7H5BrN2 B1526049 3-Bromoimidazo[1,5-a]pyridine CAS No. 1263057-86-8

3-Bromoimidazo[1,5-a]pyridine

Cat. No. B1526049
M. Wt: 197.03 g/mol
InChI Key: BLUUZMVCNDSPJL-UHFFFAOYSA-N
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Description

“3-Bromoimidazo[1,5-a]pyridine” is a chemical compound. It is used in organic syntheses and as pharmaceutical intermediates . The empirical formula is C8H5BrN2O2 .


Synthesis Analysis

“3-Bromoimidazo[1,5-a]pyridine” can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .


Chemical Reactions Analysis

In the synthesis of “3-Bromoimidazo[1,5-a]pyridine”, there is a fierce competition between amidation and bromination . The iodine plays an extremely important role in this C–C bond cleavage reaction .

Scientific Research Applications

Summary of the Application

“3-Bromoimidazo[1,5-a]pyridine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . These compounds have significant biological and therapeutic value .

Methods of Application or Experimental Procedures

The synthesis of “3-Bromoimidazo[1,5-a]pyridine” involves different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free . On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .

Results or Outcomes

The versatile 3-bromoimidazopyridines could be further transferred to other skeletons . This method of synthesis is very meaningful due to the attractive biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .

2. Application in Optoelectronic Devices

Summary of the Application

“3-Bromoimidazo[1,5-a]pyridine” and its derivatives have shown potential in the field of optoelectronics . Their unique chemical structure and versatility make them suitable for use in various technological applications .

3. Application in Sensors

Summary of the Application

“3-Bromoimidazo[1,5-a]pyridine” and its derivatives can also be used in sensors . Their unique chemical structure and luminescent properties make them suitable for this application .

4. Application in Anti-Cancer Drugs

Summary of the Application

“3-Bromoimidazo[1,5-a]pyridine” and its derivatives have shown potential in the development of anti-cancer drugs . Their unique chemical structure and biological properties make them suitable for this application .

5. Application in Emitters for Confocal Microscopy and Imaging

Summary of the Application

“3-Bromoimidazo[1,5-a]pyridine” and its derivatives can also be used in emitters for confocal microscopy and imaging . Their unique chemical structure and luminescent properties make them suitable for this application .

Safety And Hazards

“3-Bromoimidazo[1,5-a]pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Relevant Papers

  • "Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines"
  • "Biological evaluation of imidazo[1,2-a]pyridine derivatives as potential anticancer agents against breast cancer cells"
  • "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents"
  • "One-pot Synthesis of 3-Bromoimidazo[1,2-a]pyridine Derivatives"

properties

IUPAC Name

3-bromoimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-9-5-6-3-1-2-4-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUUZMVCNDSPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoimidazo[1,5-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Yagishita, K Hoshi, S Mukai… - Asian Journal of …, 2022 - Wiley Online Library
We have synthesized two boron complexes of 3‐(o‐hydroxyphenyl)imidazo[1,5‐a]pyridine exhibiting blue emission in solution. The transient absorption and theoretical studies of the …
Number of citations: 1 onlinelibrary.wiley.com
F Yagishita, T Kinouchi, K Hoshi, Y Tezuka, Y Jibu… - Tetrahedron, 2018 - Elsevier
Two boron complexes of 1-(o-hydroxyphenyl)imidazo[1,5-a]pyridine, which were named as BOHPIP, have been synthesized. These complexes exhibited blue emission in solution with …
Number of citations: 20 www.sciencedirect.com
F Shibahara, Y Dohke, T Murai - The Journal of Organic …, 2012 - ACS Publications
A widely applicable oxidative coupling of 5-membered heteroarenes and terminal alkynes that uses a combination of palladium and silver salts was developed. Under suitable …
Number of citations: 81 pubs.acs.org

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